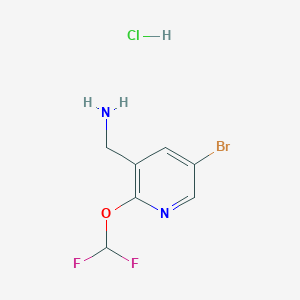

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Description

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative featuring a bromo substituent at position 5, a difluoromethoxy group at position 2, and a methanamine moiety at position 3, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

[5-bromo-2-(difluoromethoxy)pyridin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O.ClH/c8-5-1-4(2-11)6(12-3-5)13-7(9)10;/h1,3,7H,2,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLFVNDLIGYZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CN)OC(F)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, with the CAS number 2231675-53-7, is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluoromethoxy group, which may enhance its pharmacological properties through various mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is CHBrClFNO. Its structure includes a pyridine ring substituted with bromine and difluoromethoxy groups, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 289.5 g/mol |

| CAS Number | 2231675-53-7 |

| IUPAC Name | This compound |

| SMILES | NCC1=CC(Br)=CN=C1OC(F)F.[H]Cl |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Fluorinated compounds often exhibit altered lipophilicity and electronic properties, which can enhance their binding affinity to target proteins.

- Histone Deacetylase (HDAC) Inhibition : Fluorinated pyridine derivatives have been studied for their inhibitory effects on HDACs, which play crucial roles in gene expression regulation and cancer progression. For instance, modifications in fluorination patterns have been shown to improve the potency of HDAC inhibitors .

- SMYD2 Inhibition : The compound is also being investigated as a potential inhibitor of SMYD2, a methyltransferase implicated in various cancers. Preliminary studies suggest that similar compounds exhibit selective inhibition of SMYD2, leading to decreased cell proliferation in cancer models .

- Serotonin Reuptake Inhibition : The presence of the difluoromethoxy group may enhance the interaction with serotonin transporters, potentially leading to increased serotonin levels in synaptic clefts, which could be beneficial for mood disorders .

Toxicity and Safety Profile

According to safety data sheets, this compound is classified as having low acute toxicity but requires standard safety precautions during handling due to potential irritant effects on skin and eyes . There are no significant findings regarding endocrine-disrupting properties as per current literature .

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated compounds similar to this compound:

- Cytotoxicity Studies : Research has demonstrated that fluorinated derivatives exhibit varying degrees of cytotoxicity across different cancer cell lines. For example, compounds with trifluoromethyl groups showed enhanced potency against prostate cancer cells compared to their non-fluorinated counterparts .

- Selectivity in HDAC Inhibition : A study comparing various fluorinated HDAC inhibitors found that specific substitutions significantly affected their IC values, indicating that the introduction of fluorine can fine-tune selectivity and potency against different HDAC isoforms .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds reveal that fluorination can improve metabolic stability and bioavailability, making them promising candidates for further development in therapeutic applications .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent type, position, and salt form, impacting solubility, stability, and bioactivity:

Notes:

Preparation Methods

Preparation of 5-Bromo-2-methylpyridine Intermediate

A relevant precedent for preparing 5-bromo-substituted pyridines is described in patent CN101560183B, which outlines an industrially viable method for 5-bromo-2-methylpyridine, a close structural analog:

| Step | Reaction Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Condensation of diethyl malonate with 5-nitro-2-chloropyridine salt | Basic metal (Na) salt formation, condensation, acidic decarboxylation | High yield; mild conditions |

| 2 | Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine | Pd/C catalyst, 0.4 MPa H₂, 30°C, 16 h | 97% yield; clean reduction |

| 3 | Diazotization and bromination of 5-amino-2-methylpyridine to 5-bromo-2-methylpyridine | HBr acid, bromine addition at 0 to -10°C, sodium nitrite, alkaline workup | 92% yield; efficient halogenation |

This method is notable for mild reaction conditions, good catalytic efficiency, and suitability for scale-up.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is generally introduced via nucleophilic substitution on a 2-halo-pyridine intermediate or via fluorination of a methoxy precursor:

- Typical reagents include difluorocarbene precursors or difluoromethoxy anions generated in situ.

- Reaction conditions are carefully controlled to avoid decomposition of the difluoromethoxy group.

- This step often requires anhydrous and inert atmosphere conditions to maintain fluorine substituent integrity.

Installation of the Methanamine Group at the 3-Position

The methanamine group at the 3-position can be introduced by:

- Reduction of a nitrile or nitro group at the 3-position to the corresponding amine.

- Alternatively, nucleophilic substitution of a 3-halopyridine derivative with an amine source.

- Hydrogenation using Pd/C or other catalytic systems is common for reduction steps.

Formation of Hydrochloride Salt

- The free base amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

- This step enhances the compound’s stability and solubility for further applications.

Summary Table of Preparation Steps

Research Findings and Industrial Relevance

- The method for preparing 5-bromo-2-methylpyridine serves as a robust foundation for synthesizing the target compound’s pyridine core with high regioselectivity and yield.

- Advances in fluorination chemistry have improved the efficiency and selectivity of difluoromethoxy group installation, a critical step given the sensitivity of fluorinated moieties.

- Catalytic hydrogenation remains the preferred approach for amine introduction due to its mild conditions and high selectivity, minimizing side reactions.

- The hydrochloride salt form is favored in pharmaceutical contexts for its improved physicochemical properties.

Q & A

Q. What are the critical steps in synthesizing (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation, functional group protection, and final deprotection. For example, bromination at the pyridine 5-position requires anhydrous Na₂SO₄ and argon atmosphere to prevent hydrolysis . Microwave-assisted coupling (e.g., Biotage Initiator+ at 140°C) enhances reaction efficiency for boronic acid intermediates . Yield optimization depends on purification via silica gel chromatography (e.g., EtOAc/hexane gradients), with Boc-protected intermediates showing higher yields (89.4%) compared to final deprotected products (11.1%) due to stability issues .

| Step | Conditions | Yield | Key Challenges |

|---|---|---|---|

| Bromination | Argon, 140°C, 2 min | 89.4% | Moisture sensitivity |

| Deprotection | TFA in CH₂Cl₂, 3 hr | 11.1% | Acid-induced decomposition |

Q. How is the purity and structure of this compound validated in academic settings?

- Methodological Answer : Purity is assessed via HPLC and TLC, while structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities, particularly for hydrochloride salt formation . For hygroscopic intermediates, Karl Fischer titration ensures anhydrous conditions during analysis .

Advanced Research Questions

Q. How can contradictory data on reaction yields be addressed during scale-up?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., hydrolysis of difluoromethoxy groups under acidic conditions). Systematic DOE (Design of Experiments) evaluates variables like temperature, catalyst loading (e.g., Pd(PPh₃)₂Cl₂), and solvent polarity. For example, replacing CH₂Cl₂ with THF in deprotection steps reduces byproduct formation . Real-time monitoring via FTIR or Raman spectroscopy helps identify intermediate degradation pathways.

Q. What strategies improve regioselectivity in bromination of pyridine derivatives?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. Bromine preferentially substitutes at the 5-position due to the electron-withdrawing effect of the difluoromethoxy group at the 2-position, as observed in similar compounds (e.g., 5-bromo-2-methoxypyridine ). Computational studies (DFT calculations) predict reactive sites, while directing groups (e.g., pivalamide) enhance selectivity, as seen in N-(5-bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide .

Q. How does the difluoromethoxy group impact metabolic stability compared to methoxy analogs?

- Methodological Answer : The difluoromethoxy group reduces metabolic oxidation due to fluorine’s electronegativity, enhancing in vivo stability. Comparative studies on analogs (e.g., (6-(difluoromethoxy)pyridin-3-yl)methanamine ) show 3× longer half-life in hepatic microsome assays vs. methoxy derivatives. However, the group’s hydrophobicity may reduce solubility, necessitating salt formation (e.g., hydrochloride) for bioavailability .

Experimental Design & Safety

Q. What safety protocols are essential for handling this hydrochloride salt?

- Methodological Answer :

Q. Which computational tools predict electronic effects of substituents on pyridine reactivity?

- Methodological Answer : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For instance, the electron-withdrawing nature of the 5-bromo and 2-difluoromethoxy groups lowers the LUMO energy, favoring nucleophilic aromatic substitution at the 3-position . MD simulations (e.g., GROMACS) model solvation effects on reaction kinetics .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of this compound under basic conditions?

- Methodological Answer : Stability varies with pH and counterion. While the free base degrades above pH 9 (via SN2 displacement of difluoromethoxy), the hydrochloride salt stabilizes the amine group up to pH 7.4 . Contradictions arise from differing experimental contexts (e.g., aqueous vs. organic solvents). Accelerated stability studies (40°C/75% RH) combined with LC-MS track decomposition pathways like defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.